molecular formula C23H24O6 B13771681 Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester CAS No. 84000-75-9

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester

Cat. No.: B13771681
CAS No.: 84000-75-9
M. Wt: 396.4 g/mol
InChI Key: SZYLPVRUCVUHGB-UHFFFAOYSA-N
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Description

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester is a complex organic compound with the molecular formula C23H24O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester typically involves the reaction of phenolic compounds with carbonic acid derivatives. One common method includes the esterification of bisphenol A with allyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The ester functional groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A related compound with similar structural features but different functional groups.

    Carbonic acid, C,C’-[(1-methylethylidene)di-4,1-phenylene] C,C’-bis(1,1-dimethylethyl) ester: Another ester derivative with distinct properties.

Uniqueness

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester stands out due to its unique combination of ester and phenylene groups, which confer specific reactivity and application potential .

Properties

CAS No.

84000-75-9

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

[4-[2-(4-prop-2-enoxycarbonyloxyphenyl)propan-2-yl]phenyl] prop-2-enyl carbonate

InChI

InChI=1S/C23H24O6/c1-5-15-26-21(24)28-19-11-7-17(8-12-19)23(3,4)18-9-13-20(14-10-18)29-22(25)27-16-6-2/h5-14H,1-2,15-16H2,3-4H3

InChI Key

SZYLPVRUCVUHGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)OCC=C)C2=CC=C(C=C2)OC(=O)OCC=C

Origin of Product

United States

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